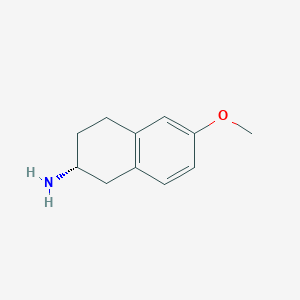

(2R)-6-甲氧基-1,2,3,4-四氢萘-2-胺

描述

Synthesis Analysis

The synthesis of derivatives similar to "(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine" has been reported through multiple step processes. For instance, an alternative synthesis of dopaminergic 5-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine, which is structurally related, was achieved from 2-naphthoic acid through a sequence involving bromination, esterification, substitution, Birch reduction, Curtius rearrangement, and hydrogenolysis, yielding the biologically active compound as hydrogen chloride salt (Öztaşkın, Göksu, & SeÇen, 2011).

Molecular Structure Analysis

Detailed studies on the molecular structure, including HF and B3LYP/6-311++G(d,p) comparative studies, have provided insights into the vibrational analysis of the compound. These studies include comprehensive FT-IR and FT-Raman spectra analyses, alongside molecular electrostatic potential (MESP), non-linear optical (NLO) properties, UV-VIS, HOMO-LUMO, and NMR spectroscopic investigations. Such analyses offer profound insights into the vibrational assignments and conformational stability of the compound (Arivazhagan, Kavitha, & Subhasini, 2014).

Chemical Reactions and Properties

Chemical reactions involving (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine and its derivatives include a wide range of synthetic procedures that yield various biologically active and structurally diverse compounds. For example, a chemoenzymatic synthesis approach has been utilized for the production of (2R)-2-amino-8-methoxy-1,2,3,4-tetrahydronaphthalene, showcasing the versatility and adaptability of this chemical framework in synthesizing receptor agonists and other significant derivatives (Orsini, Sello, Travaini, & Gennaro, 2002).

科学研究应用

化学成分和生物活性

已广泛研究了各种植物中次生代谢产物的化学成分及其生物活性,包括与(2R)-6-甲氧基-1,2,3,4-四氢萘-2-胺相关的活性。来自植物提取物,如凤仙花,展示了一系列生物活性,包括抗过敏、抗低血压、抗肿瘤、镇痛、抗氧化、抗风湿、抗微生物和抗真菌活性。这些植物含有肽类、萘醌类化合物(包括与感兴趣的化合物密切相关的2-甲氧基-1,4-萘醌)、多糖、皂苷、类黄酮、多酚和四氢萘衍生物等次生代谢产物。研究突出了这些化合物在神经保护中的潜力,以及作为开发新药物基础的广泛生物活性 (Zolotykh et al., 2022)。

药物开发潜力

该化合物的结构类似物,特别是四氢萘衍生物,在药物开发中显示出潜力,特别是用于神经精神疾病。例如,多巴胺D2受体配体,其具有与D2受体高亲和力的药效团,已被探索其在治疗精神分裂症、帕金森病、抑郁症和焦虑症中的治疗潜力。这些研究揭示了高D2受体亲和力所必需的关键结构元素,突出了这类化合物在药物化学中的相关性 (Jůza等,2022)。

先进氧化过程

在环境科学中,已经采用先进氧化过程(AOPs)来降解含氮危险化合物,包括芳香族和脂肪族胺类。这些过程有效矿化难降解的化合物,提高了处理方案的效力。研究强调了发展以降解含氮化合物为重点的技术的重要性,与解决污染和环境退化的努力保持一致 (Bhat & Gogate, 2021)。

核磁共振在CO2捕集中的应用

核磁共振(NMR)光谱学已应用于研究与后燃烧CO2捕集相关的水溶胺溶液中的CO2吸收,展示了该技术在分子水平上分析化学相互作用的实用性。这项研究为了解胺-CO2-H2O系统行为中的技术方面和NMR在CO2捕集技术的高效开发中的应用提供了见解 (Perinu et al., 2014)。

属性

IUPAC Name |

(2R)-6-methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-13-11-5-3-8-6-10(12)4-2-9(8)7-11/h3,5,7,10H,2,4,6,12H2,1H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WASIYUSITZITPW-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CC(CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C[C@@H](CC2)N)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80511280 | |

| Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

CAS RN |

177017-68-4 | |

| Record name | (2R)-6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80511280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)

![N-[2-(4-sulfamoyloxyphenyl)ethyl]tridecanamide](/img/structure/B71376.png)

![2-Bromo-9,9'-spirobi[fluorene]](/img/structure/B71387.png)